molecular formula C22H14F2O B2621358 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-69-4

2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone

Cat. No.: B2621358
CAS No.: 337921-69-4
M. Wt: 332.35
InChI Key: YHCOALRWQXAFKV-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is an organic compound characterized by the presence of a difluorophenyl group and a phenyl group attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone typically involves the condensation of 2,5-difluorobenzaldehyde with 3-phenyl-1-indanone. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has been investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial activities. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.

Industry

In industry, this compound is used in the development of advanced materials. Its structural properties make it suitable for incorporation into polymers and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenyl)methylene]-3-phenyl-1-indanone
  • 2-[(2,6-Difluorophenyl)methylene]-3-phenyl-1-indanone
  • 2-[(3,5-Difluorophenyl)methylene]-3-phenyl-1-indanone

Uniqueness

2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(2Z)-2-[(2,5-difluorophenyl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2O/c23-16-10-11-20(24)15(12-16)13-19-21(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22(19)25/h1-13,21H/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCOALRWQXAFKV-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.